3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds like 3-Chloro-6-methoxypyridazine involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether) . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-methoxypyridazine, a related compound, includes a pyridazine ring with a chlorine atom and a methoxy group attached at the 3rd and 6th positions respectively . The InChI Key for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-6-methoxypyridazine, a related compound, undergoes regioselective metallation using various lithium alkylamides . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-methoxypyridazine, a related compound, include a molecular weight of 144.56 and an empirical formula of C5H5ClN2O . The melting point is 84-85 °C (lit.) .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Research has explored the synthesis of various compounds related to 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, highlighting its importance in organic synthesis. For example, Meerpoel, Joly, and Hoornaert (1993) detailed the synthesis of acyclo-C-nucleosides, demonstrating the compound's role in nucleoside analog creation, which is crucial for drug development and biochemical studies (Meerpoel, Joly, & Hoornaert, 1993). Similarly, synthesis routes involving chloro and methoxy groups have been explored for creating piperidines and benzamides with potential pharmacological properties (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Research
Several studies have investigated benzamides for their neuroleptic activity, indicating the potential of related compounds in treating neurological disorders. For instance, Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) synthesized benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats, revealing insights into the structure-activity relationship and the therapeutic potential of similar compounds (Iwanami et al., 1981).
Material Science and Ligand Development
Compounds with phenylpyridine units, such as those related to this compound, have been explored for their use in material science. Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, and Yakimanskii (2010) developed new polyamides derived from related compounds, studying their deformation-strength, thermomechanical, and thermal properties for applications as macromolecular ligands (Gofman et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that pyridazine derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyridazine derivatives are known to be involved in a variety of biochemical processes, but the specific pathways for this compound remain to be elucidated .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates would need to be studied in detail to provide a comprehensive pharmacokinetic profile .
Properties
IUPAC Name |
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDPDKQMJRBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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